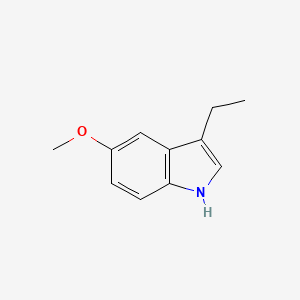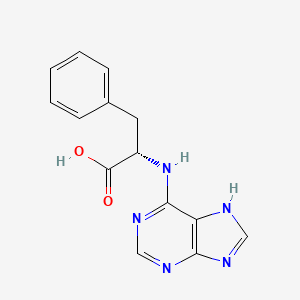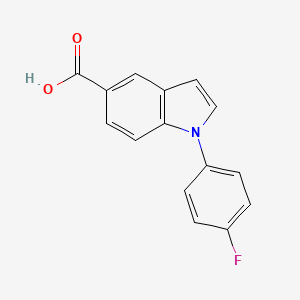
1-(4-氟苯基)-1H-吲哚-5-羧酸
描述
Indole derivatives are important in medicinal chemistry and have been found in many synthetic drug molecules . They are often used in the development of new useful derivatives due to their ability to bind with high affinity to multiple receptors .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzenoid nucleus and excessive π-electrons delocalization, which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives can be used as reactants in various coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, some are crystalline and colorless in nature with specific odors .科学研究应用
合成及衍生物
1-(4-氟苯基)-1H-吲哚-5-羧酸及其衍生物用于各种合成工艺中。例如,Kudzma (2003) 报道了从 2-氟苯基亚胺合成一系列吲哚和咔唑衍生物,突出了此类化合物在化学合成中的多功能性 (Kudzma, 2003)。同样,Inaba、Ishizumi 和 Yamamoto (1971) 描述了一种使用 2-氨基甲基吲哚衍生物合成 1-(2-二乙氨基乙基)-取代的 1, 4-苯并二氮杂卓-2-酮的方法,展示了吲哚衍生物在创建复杂分子结构中的潜力 (Inaba, Ishizumi, & Yamamoto, 1971)。
药理学研究
在药理学研究中,已研究了吲哚-5-羧酸的抑制特性。Kaptur、Elfringhoff 和 Lehr (2011) 发现具有特定残基的吲哚-5-羧酸是人细胞质磷脂酶 A2α 的有效抑制剂,磷脂酶 A2α 是炎症过程中的关键酶 (Kaptur, Elfringhoff, & Lehr, 2011)。
晶体工程和分子相互作用
Choudhury、Nagarajan 和 Row (2004) 探索了某些取代吲哚的晶体结构,包括 1-(4-氟苯基)-2-苯基-4,5,6,7-四氢-1H-吲哚,以研究分子相互作用,如 C-H...F 和 C-H...pi。这项研究对于理解有机氟在晶体工程中的作用至关重要 (Choudhury, Nagarajan, & Row, 2004)。
分析化学
在分析化学领域,Nan 等人 (2015) 利用 1-(4-氟苯基)-1H-吲哚-5-羧酸的衍生物作为细胞内成像的比例荧光 pH 探针,展示了该化合物在生物分析方法中的应用 (Nan et al., 2015)。
抗癌研究
在抗癌研究领域,Kryshchyshyn-Dylevych 等人 (2020) 报告了吲哚羧酸衍生物的合成及其抗癌活性的评估,强调了这些化合物在治疗应用中的潜力 (Kryshchyshyn-Dylevych et al., 2020)。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
The compound’s lipophilicity (log po/w) is reported to be 156, which can influence its absorption and distribution within the body . It’s also reported to have high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
Action Environment
The compound’s success in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggests that it can perform well under a variety of reaction conditions .
安全和危害
未来方向
属性
IUPAC Name |
1-(4-fluorophenyl)indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-12-2-4-13(5-3-12)17-8-7-10-9-11(15(18)19)1-6-14(10)17/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPVSORYCUZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)
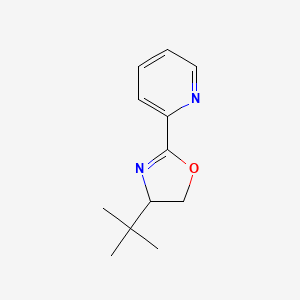


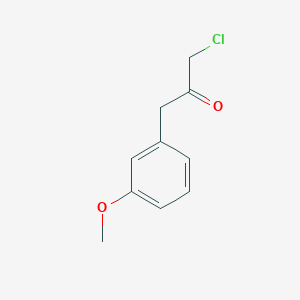

![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)

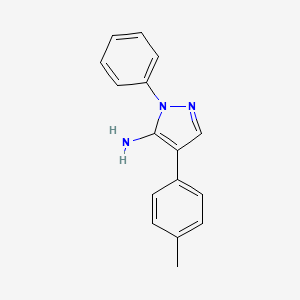
![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)
